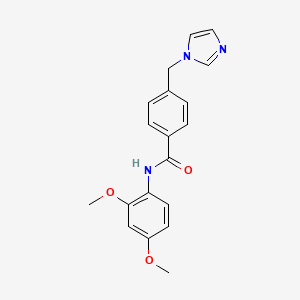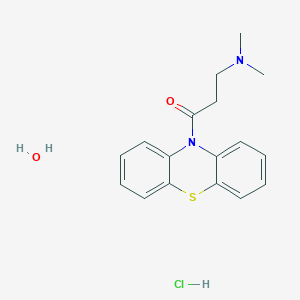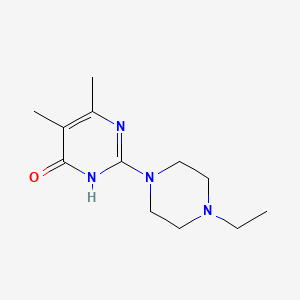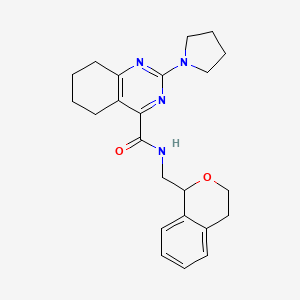
1-(4-fluorophenyl)-2-methyloctahydro-4a(2H)-isoquinolinol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-fluorophenyl)-2-methyloctahydro-4a(2H)-isoquinolinol hydrochloride, also known as Loperamide hydrochloride, is a synthetic opioid drug used to treat diarrhea. It is a potent mu-opioid receptor agonist that acts locally in the gastrointestinal tract to decrease motility and increase water absorption. Despite its widespread use as an anti-diarrheal medication, Loperamide has also been studied for its potential therapeutic benefits in other areas of medicine.
作用机制
1-(4-fluorophenyl)-2-methyloctahydro-4a(2H)-isoquinolinol hydrochloride hydrochloride acts as a potent mu-opioid receptor agonist that binds to and activates these receptors in the gastrointestinal tract. This activation decreases motility and increases water absorption, resulting in the anti-diarrheal effects of the drug. This compound also has some activity at the delta and kappa opioid receptors, although this activity is much weaker than its activity at the mu receptor.
Biochemical and Physiological Effects
This compound hydrochloride has several biochemical and physiological effects beyond its anti-diarrheal properties. It has been shown to inhibit the activity of P-glycoprotein, a protein that pumps drugs out of cells, which can enhance the effectiveness of chemotherapy drugs. This compound also has some activity at the delta and kappa opioid receptors, which may contribute to its analgesic effects. Additionally, this compound has been shown to have some anti-inflammatory properties, although the mechanisms underlying this effect are not well understood.
实验室实验的优点和局限性
1-(4-fluorophenyl)-2-methyloctahydro-4a(2H)-isoquinolinol hydrochloride hydrochloride has several advantages and limitations for lab experiments. One advantage is its high potency and selectivity for the mu-opioid receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. Another advantage is its relatively low cost and availability, which makes it accessible to researchers with limited resources. One limitation is its poor solubility in aqueous solutions, which can make it difficult to administer in some experiments. Another limitation is its potential for off-target effects, particularly at high concentrations or with prolonged exposure.
未来方向
There are several potential future directions for research on 1-(4-fluorophenyl)-2-methyloctahydro-4a(2H)-isoquinolinol hydrochloride hydrochloride. One area of interest is its potential as a treatment for opioid addiction, particularly in combination with other medications or behavioral therapies. Another area of interest is its potential as a cancer treatment, either alone or in combination with chemotherapy drugs. Additionally, further research is needed to understand the mechanisms underlying this compound's anti-inflammatory properties and to explore its potential as a treatment for inflammatory diseases.
合成方法
1-(4-fluorophenyl)-2-methyloctahydro-4a(2H)-isoquinolinol hydrochloride hydrochloride is synthesized via a multistep process starting with the reaction of 4-fluoroaniline with 2-bromo-1-octene to form 1-(4-fluorophenyl)-2-octen-1-amine. This compound is then hydrogenated using a palladium catalyst to produce 1-(4-fluorophenyl)-2-octanamine, which is subsequently reacted with acetic anhydride to form 1-(4-fluorophenyl)-2-acetyloctan-1-amine. Finally, this compound is converted to this compound hydrochloride using hydrochloric acid.
科学研究应用
1-(4-fluorophenyl)-2-methyloctahydro-4a(2H)-isoquinolinol hydrochloride hydrochloride has been studied for its potential therapeutic benefits in several areas of medicine, including cancer treatment, pain management, and drug addiction. In cancer treatment, this compound has been shown to enhance the effectiveness of chemotherapy drugs by inhibiting the activity of a protein called P-glycoprotein, which pumps drugs out of cancer cells. In pain management, this compound has been studied as an alternative to traditional opioids due to its lower risk of addiction and fewer side effects. In drug addiction, this compound has been investigated as a potential treatment for opioid withdrawal symptoms.
属性
IUPAC Name |
1-(4-fluorophenyl)-2-methyl-1,3,4,5,6,7,8,8a-octahydroisoquinolin-4a-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FNO.ClH/c1-18-11-10-16(19)9-3-2-4-14(16)15(18)12-5-7-13(17)8-6-12;/h5-8,14-15,19H,2-4,9-11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJMNXXVBYIBKDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CCCCC2C1C3=CC=C(C=C3)F)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(4-isopropylphenyl)-8-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6026806.png)
![2,4-dihydroxy-3-methylbenzaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone](/img/structure/B6026809.png)
![5-({2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyridinamine](/img/structure/B6026817.png)
![4-bromo-1-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-5-methyl-3-nitro-1H-pyrazole](/img/structure/B6026824.png)
![1-[4-(dimethylamino)-4-oxobutanoyl]-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide](/img/structure/B6026832.png)
![2-(4-fluorobenzyl)-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6026846.png)




![N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-6-{[(5-methyl-3-isoxazolyl)methyl]amino}nicotinamide](/img/structure/B6026878.png)
![N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-2-pyrazinamine](/img/structure/B6026882.png)
![3-{methyl[2-(2-pyridinyl)ethyl]amino}-N-[2-(trifluoromethyl)phenyl]-1-piperidinecarboxamide](/img/structure/B6026891.png)
![methyl 1-chloro-5-[(ethoxyimino)methyl]-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate](/img/structure/B6026903.png)